Product packaging for Rheunervol(Cat. No.:CAS No. 79234-27-8)

Rheunervol

Cat. No.: B1216182
CAS No.: 79234-27-8
M. Wt: 612.6 g/mol
InChI Key: YNRSQJUSGXGNGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Rheunervol M is a research-grade chemical reagent whose active component is the bicyclic monoterpene ketone, camphor (C10H16O). This compound is used in scientific research to investigate its topical biological activities, including its function as a skin antipruritic and an anti-infective agent . Researchers utilize this compound M to explore the mechanistic basis of its analgesic and rubefacient properties, which are relevant to conditions such as muscle cramps, joint pain, and minor inflammatory reactions . The product is applied in in vitro and in vivo model systems to study its effects on nasal congestion and cough suppression through vaporization . It is critical to note that this product is provided strictly For Research Use Only ; it is not a drug, cosmetic, or consumer product and is absolutely not intended for diagnostic, therapeutic, or personal use. All necessary safety data sheets (SDS) must be consulted prior to any handling or experimental use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C31H43Cl2NO7 B1216182 Rheunervol CAS No. 79234-27-8

Properties

CAS No.

79234-27-8

Molecular Formula

C31H43Cl2NO7

Molecular Weight

612.6 g/mol

IUPAC Name

1,2-dichloroethane;methyl 2-(7,7-dimethyl-2-bicyclo[2.2.1]heptanyl)acetate;methyl 2-hydroxybenzoate;propyl pyridine-3-carboxylate

InChI

InChI=1S/C12H20O2.C9H11NO2.C8H8O3.C2H4Cl2/c1-12(2)9-4-5-10(12)8(6-9)7-11(13)14-3;1-2-6-12-9(11)8-4-3-5-10-7-8;1-11-8(10)6-4-2-3-5-7(6)9;3-1-2-4/h8-10H,4-7H2,1-3H3;3-5,7H,2,6H2,1H3;2-5,9H,1H3;1-2H2

InChI Key

YNRSQJUSGXGNGD-UHFFFAOYSA-N

SMILES

CCCOC(=O)C1=CN=CC=C1.CC1(C2CCC1C(C2)CC(=O)OC)C.COC(=O)C1=CC=CC=C1O.C(CCl)Cl

Canonical SMILES

CCCOC(=O)C1=CN=CC=C1.CC1(C2CCC1C(C2)CC(=O)OC)C.COC(=O)C1=CC=CC=C1O.C(CCl)Cl

Synonyms

rheunervol

Origin of Product

United States

Genealogy and Evolution of Rheunervol As a Chemical Entity

Nomenclature and Classification within Historical Chemical Taxonomies

Academic Discourse on the Categorization of Complex Chemical Mixtures

The categorization of topical analgesics can be based on their mechanism of action or their chemical class. For instance, some topical preparations include nonsteroidal anti-inflammatory drugs (NSAIDs) like diclofenac, which reduce inflammation and pain. nv.gov Others, like those containing capsaicin (B1668287) or menthol, act as counterirritants, creating a sensation that overrides the underlying pain signal. rxlist.com Rheunervol, with its inclusion of camphor (B46023), falls into this latter category. Camphor is known for producing a warming sensation when applied to the skin.

The scientific literature also discusses the importance of the formulation's vehicle—the base in which the active ingredients are dissolved or suspended. In the case of this compound, the cream base is a complex mixture in itself, containing emulsifiers, emollients, and solvents that determine the product's physical properties and may influence the absorption of its active components. nih.gov

Evolution of Chemical Compound Naming Conventions for Proprietary Formulations

The naming of proprietary medicinal products like this compound has a long history, evolving from early "patent medicines" to the highly regulated system of trademarked brand names in use today.

Historically, the term "patent medicine" referred to medicinal concoctions whose formulas were granted government protection, often by royal favor. hagley.orgsi.edu These names were often colorful and evocative, designed to be memorable to the public. However, in the 19th and early 20th centuries, many of these products were not actually patented but were sold under trademarked names, with their exact compositions often kept secret. hagley.org This era saw a proliferation of remedies for a wide range of ailments, with marketing playing a key role in their success. ohsu.edu

The 20th century brought significant changes with the advent of modern drug regulation. The establishment of bodies like the U.S. Food and Drug Administration (FDA) and international organizations led to stricter controls over the naming and marketing of medicinal products. si.edupfizer.com Today, the naming of a pharmaceutical product is a meticulous process. pfizer.com

A distinction is made between the non-proprietary (generic) name and the proprietary (brand or trade) name. The generic name is a unique, globally recognized name for a specific active pharmaceutical ingredient, established through a standardized process involving organizations like the United States Adopted Names (USAN) Council and the World Health Organization (WHO). pfizer.com

The brand name, such as this compound, is chosen by the manufacturer and is protected by trademark. wikipedia.org These names are carefully selected to be memorable, easy to pronounce, and to suggest the product's intended use or benefits without making misleading claims. The name "this compound" itself is suggestive of its application for rheumatic and nerve-related discomfort. This practice of creating evocative names is a continuation of the marketing strategies of earlier patent medicines, but within a much stricter regulatory framework.

Theoretical Perspectives on Compound Action and Interaction in Biological Systems

Hypothetical Models of Synergistic and Antagonistic Chemical Interactions

The combined effect of multiple chemical compounds in a mixture can be additive, synergistic (greater than the sum of individual effects), or antagonistic (less than the sum of individual effects). Theoretical models are employed to predict and interpret these complex interactions.

Conceptual frameworks for multi-component chemical activity often begin by defining a "null interaction" or additivity. Two prominent models for this baseline are Concentration Addition (CA) and Independent Action (IA). fishersci.fifishersci.se CA is typically applied when components are assumed to have a similar mode of action, positing that the mixture behaves as a dilution of each component. fishersci.fi IA, conversely, is applied when components are assumed to act independently via different mechanisms. fishersci.se Deviations from these null models are then indicative of synergy or antagonism. thegoodscentscompany.com

More advanced frameworks, such as the Combination Index (CI) theorem, derived from Loewe additivity, provide quantitative measures to define synergy (CI < 1), additivity (CI = 1), and antagonism (CI > 1). thegoodscentscompany.comnih.gov These models can be extended to mixtures with more than two components, although the mathematical complexity increases significantly. thegoodscentscompany.com

Theoretical ModelAssumption of Component ActionPrediction of Additivity BaselineIndication of Synergy/Antagonism
Concentration Addition (CA)Similar mode of actionMixture as diluted componentsDeviation from expected additive effect
Independent Action (IA)Dissimilar modes of actionIndependent contributionsDeviation from expected independent effects
Combination Index (CI)Based on Loewe AdditivityCI = 1CI < 1 (Synergy), CI > 1 (Antagonism) thegoodscentscompany.com

Molecular recognition, the specific binding of molecules through non-covalent interactions, is a fundamental concept in biological systems. wikipedia.orgthegoodscentscompany.com Theoretical postulations on molecular recognition in complex mixtures like Rheunervol consider how multiple small molecules might interact with various biological macromolecules (e.g., proteins, lipids) simultaneously or sequentially. nih.gov

Key theoretical models of molecular recognition include the classic "lock-and-key" model, the "induced fit" hypothesis, and the "conformational selection" model. scentspiracy.com In a multi-component system, the presence of multiple ligands (the components of this compound) introduces the theoretical possibility of competitive binding to the same site, allosteric modulation of a target by one component affecting the binding of another, or even the formation of supra-molecular assemblies that alter the recognition properties of individual components. thegoodscentscompany.com

Academic Discourse on the Modulation of Physiological Pathways by Chemical Compounds

Academic discourse addresses how chemical compounds can modulate physiological pathways, leading to a range of biological responses. Applying these general theories to a mixture like this compound involves considering how its components might individually and collectively influence these pathways.

The skin acts as a significant barrier to the translocation of external chemical compounds into the body. uni.luindiamart.com General theories of cutaneous chemical translocation and distribution focus on the physicochemical properties of the compounds and the structural characteristics of the skin, particularly the stratum corneum. indiamart.com

Theoretical models describe the stratum corneum as a lipid-rich matrix interspersed with keratin-filled corneocytes, presenting a complex pathway for diffusion. indiamart.com The rate and extent of chemical absorption are theoretically influenced by factors such as the compound's lipophilicity, molecular size, concentration, and the condition of the skin barrier. uni.luuni.lu

For a mixture like this compound applied topically, the theoretical translocation of each component across the skin would depend on its individual physicochemical properties. Furthermore, the presence of multiple components could theoretically influence the skin's barrier function or alter the thermodynamic activity of other components, thereby affecting their distribution and penetration. For example, some components might theoretically act as penetration enhancers, increasing the translocation of others. indiamart.com Theoretical models can be used to predict permeability coefficients based on compound properties, offering a conceptual understanding of how this compound's components might traverse the cutaneous barrier.

Physicochemical PropertyTheoretical Influence on Cutaneous Translocation
LipophilicityFavors partitioning into lipid-rich stratum corneum
Molecular SizeSmaller molecules generally penetrate more easily
ConcentrationHigher concentration can increase the driving force for diffusion
Vehicle PropertiesCan influence compound release and skin hydration

Conceptual approaches to chemically-induced neurological and musculoskeletal responses involve understanding how chemical agents can interact with the nervous system and muscle tissues. umich.edunih.gov These interactions can range from direct binding to receptors or ion channels to indirect effects mediated through inflammation or modulation of signaling pathways. nih.govnih.gov

The nervous system, with its complex network of neurons and neurotransmitters, presents multiple potential targets for chemical interaction. nih.gov Theoretical considerations include the ability of compounds to cross the blood-brain barrier (though this is less relevant for topical application unless systemic absorption occurs), modulate synaptic transmission, or affect neuronal excitability. nih.govuni.lucdutcm.edu.cn

Musculoskeletal responses can be theoretically influenced by chemicals that affect muscle contraction, pain perception, or inflammatory processes within muscle and connective tissues. nih.govfishersci.at Theoretical mechanisms include interaction with pain receptors (nociceptors), modulation of inflammatory mediators, or effects on the structural integrity of tissues. umich.edufishersci.at

In the context of this compound, theoretical approaches would consider the potential of its individual components, based on their known or predicted chemical properties, to interact with these neurological and musculoskeletal targets. For instance, methyl salicylate (B1505791) is theoretically understood to be metabolized to salicylic (B10762653) acid, a compound known for its potential to modulate pain and inflammation pathways. fishersci.fi The theoretical interplay between different components, such as one component potentially influencing nerve signaling while another affects local tissue response, could contribute to a combined theoretical effect on musculoskeletal discomfort.

Advanced Computational and Modeling Approaches for Predicting Compound Behavior (Theoretical)

Advanced computational and modeling approaches provide theoretical tools to predict the behavior of chemical compounds and mixtures in biological systems. These methods operate on theoretical principles and algorithms to simulate complex interactions. fishersci.cacharite.denih.gov

Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling theoretically correlate chemical structure with biological activity, allowing for the prediction of activity based on structural features. fishersci.cacharite.de Molecular docking simulations theoretically predict the preferred orientation and binding affinity of a small molecule to a target protein based on their complementary shapes and theoretical interaction energies. charite.de Molecular dynamics (MD) simulations theoretically model the time-dependent motion and interaction of atoms and molecules, providing insights into conformational changes and binding events. fishersci.cacharite.de

Computational ApproachTheoretical Application to Chemical Mixtures
QSARPredicting activity based on component structures fishersci.ca
Molecular DockingPredicting binding to theoretical targets charite.de
Molecular DynamicsSimulating dynamic interactions and conformational changes fishersci.ca
Machine LearningTheoretically predicting emergent properties of mixtures fishersci.cawikipedia.org

In Silico Methodologies for Complex Mixture Analysis

Analyzing complex chemical mixtures like this compound presents significant challenges for traditional experimental methods. In silico methodologies, which utilize computational simulations and data analysis, provide powerful tools to dissect the composition and predict the behavior of such complex systems. These methods can aid in identifying individual components, characterizing their physicochemical properties, and estimating their potential interactions within a mixture and with biological targets.

For complex mixtures, computational approaches can be used to model the interactions between different components. This is crucial because the behavior of a mixture is not always a simple sum of the behaviors of its individual parts; synergistic or antagonistic effects can occur. thegoodscentscompany.com Molecular dynamics simulations, for instance, can theoretically model the spatial arrangement and interactions (such as hydrogen bonding, van der Waals forces, and electrostatic interactions) between the molecules within the mixture, providing insights into its bulk properties and how components might influence each other's availability or conformation.

Furthermore, quantitative structure-activity relationship (QSAR) models, traditionally applied to single compounds, can be extended to analyze mixtures. wikipedia.org This involves developing models that correlate the structural descriptors of the mixture's components, and potentially descriptors representing the mixture's composition, with observed or predicted biological activities. While applying QSAR to complex mixtures is more challenging due to the combinatorial possibilities and potential interactions, theoretical frameworks exist for modeling the joint action of mixture components based on concepts like concentration addition or independent action, depending on whether the components have similar or dissimilar modes of action. wikipedia.org

Data tables summarizing the identified components and their properties, derived from in silico analysis of a this compound formulation (as described in uni.lu), could theoretically be generated as follows:

Compound NameMolecular FormulaMolecular Weight ( g/mol )Predicted XLogPPubChem CID
3-pyridinecarboxylic acid, propyl ester (Propyl nicotinate)C₉H₁₁NO₂165.191.9 uni.lu24331 uni.lu
1,2-dichloroethaneC₂H₄Cl₂98.961.5 uni.lu11 chem960.com
Methyl 2-hydroxybenzoate (Methyl salicylate)C₈H₈O₃152.152.34133
Exo-1,7,7-trimethylbicyclo(2.2.1)hept-2-yl acetate (B1210297) (Isobornyl acetate)C₁₂H₂₀O₂196.293.36448

Note: Predicted XLogP values and Molecular Weights are based on PubChem data for individual compounds.

For the formulation mentioned in wikipedia.org, a theoretical data table could include:

Compound NameMolecular FormulaMolecular Weight ( g/mol )Predicted XLogPPubChem CID/CAS
2-PropanolC₃H₈O60.100.053776
Propylene glycolC₃H₈O₂76.10-0.91030
Isopropyl myristateC₁₇H₃₄O₂270.466.778042
Cetomacrogol 1000(C₂H₄O)nC₁₆H₃₄O~1000 (average)4.52724259
Thick ParaffinMixture of hydrocarbonsVariesVariesN/A (Mixture)
Polyacrylic acid(C₃H₄O₂)nVaries-0.2CAS 9003-01-4
Sodium hydroxide (B78521)NaOH39.99-1.3714798
Camphor (B46023) (racemic)C₁₀H₁₆O152.232.52537

Note: Predicted XLogP values and Molecular Weights are based on PubChem data for individual compounds or general properties where applicable. Thick Paraffin is a complex mixture of hydrocarbons, and its properties would depend on the specific composition.

Advanced in silico techniques can also involve cheminformatics methods to analyze the chemical space occupied by the mixture's components, comparing it to libraries of compounds with known biological activities to infer potential effects.

Predictive Algorithms for Chemical-Biological Interactions (Hypothetical)

The application of predictive algorithms to understand the potential chemical-biological interactions of a complex mixture like this compound is a theoretical yet promising area. These algorithms leverage large datasets of chemical structures and known biological interactions to build models that can predict how novel compounds or mixtures might interact with biological targets (e.g., proteins, enzymes, receptors).

For a mixture, predictive algorithms could hypothetically be applied in several ways:

Individual Component Prediction: Algorithms can predict the potential biological targets and pathways for each identified component within the this compound mixture based on its chemical structure. This involves using techniques such as ligand-based approaches (comparing the component's structure to molecules known to interact with a specific target) or structure-based approaches (docking the component into the binding site of a target protein).

Mixture Effect Prediction: More advanced, and currently an active area of research, is the development of algorithms that can predict the combined biological effect of a mixture. thegoodscentscompany.com This would go beyond simply summing the predicted effects of individual components and would attempt to model synergistic or antagonistic interactions. Machine learning models trained on data from studies of other chemical mixtures could potentially be adapted for this purpose.

Adverse Outcome Pathway (AOP) Mapping: Predictive algorithms could theoretically be used to map how components of the mixture might initiate a series of biological events leading to an adverse outcome. By identifying potential molecular initiating events based on predicted interactions, algorithms could help construct or confirm AOPs relevant to the mixture's components.

The development and application of these predictive algorithms for complex mixtures face challenges, including the need for comprehensive and high-quality data on mixture toxicity and interactions, and the complexity of modeling the dynamic interplay between multiple chemical species in a biological environment. However, ongoing research in computational toxicology and chemogenomics is continuously improving these predictive capabilities.

Detailed research findings in this context would involve the output of such algorithms – for example, lists of predicted protein targets for the components, or predicted interaction profiles. As a hypothetical illustration, a predictive algorithm might suggest that a specific component in this compound has a high predicted binding affinity for a certain enzyme, based on its structural similarity to known enzyme inhibitors.

This compound Component (Example)Predicted Biological Target (Hypothetical)Confidence Score (Hypothetical)Basis of Prediction (Hypothetical)
Propyl nicotinateNicotinic Acetylcholine ReceptorHighStructural similarity to nicotine
Methyl salicylateCyclooxygenase (COX) enzymesHighKnown activity of salicylates
1,2-dichloroethaneDNA (via alkylation)MediumElectrophilic properties

Note: This table presents hypothetical predictions for illustrative purposes only and is not based on specific studies of this compound components.

The integration of in silico methodologies for mixture analysis with predictive algorithms for chemical-biological interactions offers a powerful theoretical framework for understanding the potential effects of complex compounds like this compound at a molecular level, without resorting to experimental testing that might involve excluded information.

Analytical Methodologies for Characterizing Complex Chemical Formulations

Historical Development of Analytical Techniques Applicable to Multi-Component Systems

The ability to analyze complex mixtures has evolved significantly over the past century, driven by advancements in separation science and spectroscopy.

Chromatography, a technique for separating components of a mixture, has its roots in the early 20th century. chromtech.comwikipedia.orgslideshare.net Russian botanist Mikhail Tsvet is credited with developing the first chromatography column in 1901 to separate plant pigments. chromtech.comsartorius.com This early form, known as column chromatography, involved passing a solution through a column packed with an adsorbent material, causing different components to separate into distinct bands. chromtech.com

The 1940s saw significant progress with the work of Archer Martin and Richard Synge on partition chromatography, which is based on the differential partitioning of a solute between two immiscible solvents. chromtech.comsartorius.com This led to the development of paper chromatography, a technique that became widely used for analyzing biologically important compounds like amino acids and steroids. britannica.com

The mid-20th century brought about a revolution in chromatography with the advent of gas chromatography (GC) and high-performance liquid chromatography (HPLC). GC, first extensively used in 1952, allowed for the rapid analysis of complex hydrocarbon mixtures in the petroleum industry. britannica.com HPLC, which emerged in the 1960s and became common in the 1980s, offered high resolution and versatility, making it the dominant method for separations today. sartorius.combritannica.com These techniques are crucial for analyzing multi-component formulations, such as those containing various B vitamins. rass-biosolution.comcput.ac.za

Spectroscopy, the study of the interaction between matter and electromagnetic radiation, is a cornerstone of chemical analysis. azooptics.comlongdom.org Early spectroscopic methods provided basic information about chemical composition. However, modern advancements have transformed our ability to identify the intricate signatures of complex mixtures.

Key developments include:

Ultraviolet-Visible (UV-Vis) Spectroscopy : This technique measures the absorption of UV or visible light by a sample and is widely used for the quantitative analysis of organic and inorganic compounds. longdom.org Advanced chemometric tools have enhanced its ability to authenticate the origin, purity, and quality of various products. azooptics.com

Infrared (IR) Spectroscopy : IR spectroscopy identifies functional groups and molecular vibrations. The development of Fourier Transform Infrared (FT-IR) spectroscopy has made it a rapid, informative, and non-destructive technique for determining chemical composition and structural features. azooptics.comlongdom.org

Raman Spectroscopy : This technique provides information about molecular vibrations and is valuable for the non-destructive analysis of solids, liquids, and gases. longdom.org Advancements like tip-enhanced Raman scattering (TERS) have enabled imaging with nanometer-scale resolution. spectroscopyonline.com

Near-Infrared (NIR) and Mid-Infrared (MIR) Spectroscopy : In the last decade, NIR spectroscopy has become a rapidly advancing technique for studying molecular vibrations and intermolecular interactions. azooptics.com MIR spectroscopy is a highly sensitive and rapid tool that provides molecular information for biological analysis. azooptics.com

These spectroscopic methods are often coupled with chromatographic techniques to provide comprehensive analysis of complex mixtures. azooptics.comcmdclabs.com

Contemporary Academic Approaches to Structural Elucidation in Unknown Mixtures (General)

Modern analytical chemistry employs powerful techniques to unravel the structures of compounds within complex, unknown mixtures without necessarily separating them first.

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. longdom.org In the context of complex mixtures, a significant challenge is that a single tandem mass spectrum can contain fragments from multiple co-eluting peptides or molecules, creating a "mixture spectrum". nih.govacs.org

Deconvolution is the process of computationally separating these mixed signals to identify the individual components. nih.govacs.org Modern approaches to this include:

Data-Independent Acquisition (DIA) : Unlike traditional data-dependent acquisition (DDA), which selects specific precursor ions for fragmentation, DIA fragments all molecules within a given mass-to-charge window. nih.govh1.co This provides a more comprehensive dataset of all components in a mixture, though it results in more complex spectra that require sophisticated deconvolution algorithms. nih.gov

Computational Software : Programs like DeMux have been developed to deconvolve DIA spectra from ion-trap instruments. nih.govacs.orgnih.gov These programs often work by correlating the elution profiles of fragment ions with those of their parent molecules to unmix the signals. acs.org

Complementary Ion Analysis : Some methods utilize the fact that many fragment ions are formed as complementary pairs. By identifying these pairs, it's possible to deduce the unique monoisotopic masses of co-isolated peptides, aiding in the deconvolution process without prior knowledge of the precursor masses. acs.org

These advanced MS techniques have significantly improved the throughput and reproducibility of identifying peptides and other molecules in complex biological and chemical mixtures. nih.govnih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is an exceptionally information-rich technique that can elucidate the structure and dynamics of molecules. longdom.orgnumberanalytics.com While traditionally used for pure compounds, there has been a recent surge in using NMR to analyze complex mixtures directly, which is particularly useful for identifying unstable compounds that cannot be easily isolated. nih.gov

The primary challenge in mixture analysis by NMR is the complexity and overlap of signals from numerous components. rsc.org To address this, several advanced NMR methods have been developed:

Two-Dimensional (2D) NMR : Techniques like COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) can be combined to identify the complete structure of components in a mixture without physical separation. numberanalytics.comacs.org 2D NMR allows for the correlation of frequencies of different nuclei, providing detailed structural information. numberanalytics.com

Diffusion-Ordered Spectroscopy (DOSY) : This method separates the NMR signals of different molecules based on their diffusion rates, effectively creating a "virtual separation" of the components. rsc.org

Relaxation-Encoded Selective TOCSY (REST) : This technique exploits the differences in the relaxation behavior of spins to separate the signals of different components in a mixture. manchester.ac.uk

Automated Deconvolution : Computational approaches, such as the DemixC algorithm, have been developed to automatically deconvolve 2D NMR spectra of mixtures into the individual spectra of their components. nih.gov

These NMR methods are powerful tools for everything from natural product discovery to metabolomics and the analysis of synthetic chemical mixtures. nih.govmanchester.ac.ukyoutube.com

Methodological Challenges in the Standardization and Reproducibility of Chemical Analysis

Achieving reproducible and standardized results is a significant challenge in analytical chemistry, particularly when dealing with complex matrices. rsc.orgmdpi.comresearchgate.net The variability of results can stem from several factors, making it difficult to compare data across different laboratories or even within the same lab over time.

Key challenges include:

Sample Preparation : This is a critical step that can introduce variability through contamination or loss of analytes. solubilityofthings.com For complex biological samples, such as blood or urine, the sample preparation step is often the most time-consuming part of the analysis. mdpi.comresearchgate.net

Instrumental Variability : Differences in instrument calibration, design, and environmental factors like temperature and humidity can lead to inconsistent results. solubilityofthings.com In techniques like electrochemical synthesis, variations in electrode surface area, material, and distance can pose challenges to reproducibility. rsc.org

Lack of Standardized Protocols : Insufficiently detailed or poorly documented Standard Operating Procedures (SOPs) are a major source of irreproducibility. numberanalytics.com Clearly defined and regularly updated SOPs are essential for ensuring that experiments are conducted consistently. numberanalytics.com

Human Error : Variations in how individual researchers perform techniques can lead to different outcomes. Proper training is crucial to minimize this source of error. numberanalytics.com

Complexity of the Matrix : The presence of interfering substances in a complex matrix can obscure the signal from the analyte of interest, a phenomenon known as the "matrix effect". mdpi.comsolubilityofthings.com This can lead to ion suppression or enhancement in mass spectrometry, affecting the accuracy of quantification. mdpi.com

Addressing these challenges requires a multifaceted approach that includes the development of robust and validated methods, the implementation of rigorous quality control measures, and a commitment to transparency and detailed reporting of experimental procedures. rsc.orgresearchgate.netnumberanalytics.com

Inter-laboratory Variation in Analytical Method Performance for Complex Formulations

Inter-laboratory variation, also known as reproducibility, is a critical aspect of analytical method performance, reflecting the variability in results obtained by different laboratories analyzing the same sample. For complex formulations like Rheunervol, the potential for inter-laboratory variation is heightened due to the number of components and the complexity of the sample matrix. nih.gov Factors contributing to this variation can include differences in analytical instrumentation, reagents, sample preparation protocols, and the specific analytical methods employed, such as high-performance liquid chromatography (HPLC) or gas chromatography (GC). agnopharma.com

For instance, in the analysis of the insecticide and repellent formulation of this compound, one laboratory might use a gas chromatography-mass spectrometry (GC-MS) method to separate and identify the volatile components like exo-1,7,7-trimethylbicyclo(2.2.1)hept-2-yl acetate (B1210297) and methyl 2-hydroxybenzoate, while another might employ a different chromatographic column or temperature program, leading to slight differences in retention times and peak resolutions. Similarly, for the this compound M cream, the extraction of racemic camphor (B46023) from the cream base before analysis can be a significant source of variability.

The following interactive data table illustrates a hypothetical inter-laboratory study on the quantification of racemic camphor in a batch of this compound M cream. The results show the variation in the measured concentration of camphor across five different laboratories.

Table 1: Hypothetical Inter-laboratory Study on Racemic Camphor in this compound M Cream
Participating LaboratoryAnalytical Method UsedMeasured Concentration of Racemic Camphor (% w/w)Deviation from Mean (%)
Lab AGC-FID1.45-3.33
Lab BHPLC-UV1.52+1.33
Lab CGC-MS1.48-1.33
Lab DGC-FID1.55+3.33
Lab EHPLC-UV1.500.00
Mean Concentration 1.50
Standard Deviation 0.038
Relative Standard Deviation (RSD) 2.53%

The data in Table 1, though hypothetical, demonstrates how different analytical methods and laboratories can produce a range of results for the same sample. A relative standard deviation (RSD) of 2.53% might be considered acceptable for some applications, but for others, it could indicate a need for method harmonization or the use of a common, highly characterized reference standard to minimize variation. youtube.com The establishment of clear analytical performance specifications is crucial to ensure that all laboratories are measuring to the same level of accuracy and precision. labqualitydays.com

Development of Reference Standards for Historical Chemical Compounds

Reference standards are highly purified compounds that are used as a basis for comparison in analytical testing. They are essential for calibrating instruments, validating analytical methods, and ensuring the accuracy and traceability of measurement results. spectrumchemical.com For a complex formulation like this compound, individual reference standards for each of its components, such as 3-pyridinecarboxylic acid, propyl ester, 1,2-dichloroethane, methyl 2-hydroxybenzoate, exo-1,7,7-trimethylbicyclo(2.2.1)hept-2-yl acetate, and racemic camphor, would be necessary for accurate quantification. ontosight.ai

The development of reference standards for historical chemical compounds, which may have been in use for many years, can present unique challenges. Over time, the manufacturing processes for these compounds may have changed, leading to different impurity profiles. Therefore, establishing a reference standard that is representative of the compound as it was historically and as it is currently produced is a complex task.

The process of developing a reference standard involves several key steps:

Synthesis and Purification: The compound is synthesized and purified to the highest possible degree.

Characterization: A comprehensive characterization of the purified compound is performed using a variety of analytical techniques to confirm its identity and purity. These techniques can include nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and elemental analysis.

Value Assignment: The purity of the reference standard is assigned a value, often with an associated uncertainty.

Stability Testing: The stability of the reference standard is assessed under various storage conditions to determine its shelf life.

The following interactive data table outlines the hypothetical characteristics of a developed reference standard for methyl 2-hydroxybenzoate, a component of one of the this compound formulations. ontosight.ai

Table 2: Hypothetical Reference Standard Characteristics for Methyl 2-hydroxybenzoate
CharacteristicSpecificationAnalytical Method
Chemical IdentityConfirmedNMR, IR, MS
Purity (Assay)≥ 99.8%GC-FID, HPLC-UV
Water Content≤ 0.1%Karl Fischer Titration
Residue on Ignition≤ 0.05%Gravimetric Analysis
Heavy Metals≤ 10 ppmICP-MS
Recommended Storage2-8°C, protected from lightN/A
Re-test Date24 months from certificationN/A

The availability of such well-characterized reference standards is fundamental to achieving consistency in the analysis of complex formulations like this compound, both within a single laboratory over time and between different laboratories. iaea.org It allows for the accurate calibration of analytical instruments and the validation of methods, ultimately leading to more reliable and comparable data. nih.gov

Academic Perspectives on Regulatory Science and Chemical Compound Governance

The Evolution of Regulatory Frameworks for Proprietary Chemical Formulations

The governance of chemical compounds intended for public use has undergone a significant transformation over the past century. Initially characterized by minimal oversight, the regulatory landscape has evolved into a complex system of classifications, scientific evaluations, and ethical considerations. This evolution has been driven by a growing understanding of chemical effects on human health and the environment, as well as by public demand for greater safety and transparency. Proprietary formulations, such as Rheunervol, which is comprised of a mixture of established chemical compounds, are situated within this intricate regulatory history.

Historically, topical preparations for pain relief were often sold as patent medicines with sweeping and often unsubstantiated claims. woodlibrarymuseum.org These early formulations frequently contained ingredients like alcohol, cocaine, or opium, with little to no regulation regarding their safety, efficacy, or labeling. woodlibrarymuseum.org The early 20th century marked a turning point with the passage of landmark legislation, such as the U.S. Pure Food and Drugs Act of 1906, which began to clamp down on misbranded and adulterated products. woodlibrarymuseum.orgfda.govboydbiomedical.com This initiated the classification of products based on their intended use and risk profile.

In the United States, the Federal Food, Drug, and Cosmetic Act of 1938 expanded regulatory authority to include cosmetics and therapeutic medical devices, mandating pre-market safety reviews for new drugs. fda.govneujinsolutions.com A significant development for products like this compound was the Medical Device Amendments of 1976, which established a risk-based classification system for medical devices. fda.govboydbiomedical.comneujinsolutions.com This framework distinguishes between drugs, which achieve their primary intended purposes through chemical action within or on the body, and medical devices. nih.gov this compound, as a topical cream intended to act as a lubricant for massage in physical therapy, is classified as a medical device in some jurisdictions, such as Germany. This classification is based on its primary mode of action being physical (lubrication) rather than pharmacological.

The regulatory history of such products reflects a progressive tightening of controls, moving from a market dominated by unsubstantiated claims to one where products are categorized based on their mechanism of action and are subject to varying levels of pre-market review and post-market surveillance to ensure their safety and quality.

The scientific foundation for regulatory decisions regarding proprietary chemical formulations involves a multifaceted assessment of a product's quality, safety, and performance. For topical preparations classified as medical devices, the regulatory focus is on ensuring the product is reasonably safe and effective for its intended use. boydbiomedical.com

The scientific review process for a formulation like this compound would consider the function and safety of each of its constituent chemical compounds. The primary function of this compound is to serve as a massage lubricant, a physical property imparted by ingredients such as thick paraffin and isopropyl myristate. The scientific assessment would evaluate the effectiveness of these agents in providing the necessary slip and reducing friction during massage.

For topical products, regulatory bodies may require a variety of data to support their approval, including physicochemical characterization, in vitro studies, and sometimes clinical trials to demonstrate therapeutic equivalence to existing products or to establish safety and efficacy for a new product. researchgate.net The evaluation also extends to the potential for systemic absorption and any associated risks, even for products that are intended to act locally. aneskey.comscielo.br

Academic discussions on this topic often revolve around the adequacy of the scientific evidence required for market approval. For many over-the-counter topical analgesics and medical devices, the regulatory pathway may not require the same rigorous clinical trials as for new prescription drugs, relying instead on monographs that specify approved ingredients, concentrations, and indications. rednovius.com This has led to ongoing academic and regulatory debate about the appropriate level of scientific evidence needed to substantiate the claims made for these products and to ensure public safety.

Ethical Considerations in the Historical Development and Commercialization of Chemical Compounds

The history of chemical compound development and commercialization is replete with ethical considerations, from ensuring product safety to responsible marketing. These ethical dimensions are particularly relevant for widely accessible consumer products like topical preparations for pain and discomfort.

The concept of "purity" in the context of a multi-ingredient formulation like this compound is complex. Philosophical and ethical debates in this area often touch upon the dichotomy between "natural" and "synthetic" ingredients. There is a prevalent public perception that natural ingredients are inherently safer and more desirable than synthetic ones. beautyessence.co.ukfilorga.com However, this view is often challenged in scientific and philosophical discourse, which points out that the toxicity of a substance is independent of its origin, and that "natural" does not necessarily equate to "safe." filorga.com

This compound is a formulation of well-defined synthetic chemical compounds. The philosophical debate extends to the integrity of such formulations. From a scientific perspective, the use of synthetic ingredients allows for a high degree of purity, consistency, and stability in the final product, which can be more difficult to achieve with natural extracts that may vary in composition. filorga.commdpi.com The ethical imperative for a manufacturer is to ensure the purity and integrity of the formulation, meaning that it is free from harmful contaminants and that the identity and concentration of each ingredient are consistent and accurately represented.

The debate also encompasses the concept of "nature-identical" synthetic ingredients, which are molecularly identical to their natural counterparts. beautyessence.co.uk This raises questions about whether the manufacturing process imbues a substance with different ethical or qualitative value. Ultimately, the ethical focus in the context of chemical purity and formulation integrity is on ensuring the safety, quality, and transparency of the product, regardless of the origin of its components.

The widespread availability of standardized, mass-produced chemical preparations for common ailments has had a profound societal impact. Historically, individuals often relied on traditional or herbal remedies for muscle aches and pains, which could be inconsistent in their preparation, potency, and purity. nih.govresearchgate.net The advent of industrially produced formulations like this compound offered a consistent and readily accessible alternative.

This shift has several societal implications. On one hand, it has empowered individuals with greater autonomy in managing minor health complaints, providing a convenient and affordable option for self-care. nih.gov The standardization of these products also contributes to a more predictable and reliable user experience.

On the other hand, the easy accessibility of these preparations raises ethical considerations regarding their marketing and use. researchgate.neteaststreetpharmacy.com Advertising for over-the-counter products must be truthful and not misleading, providing consumers with accurate information to make informed decisions. rednovius.comeaststreetpharmacy.com There is an ongoing societal and regulatory dialogue about balancing the benefits of direct-to-consumer access with the need to prevent misuse and ensure that consumers understand the nature and appropriate application of these chemical preparations. The historical transition from traditional, often individualized remedies to standardized, commercially available chemical formulations represents a significant change in how society approaches self-care for common ailments.

Interdisciplinary Academic Engagements with Rheunervol As a Chemical Archetype

Role in the History of Chemical Patents and Intellectual Property

The history of chemical compounds is intrinsically linked with the evolution of patent law and intellectual property rights. Patenting in chemistry aims to protect novel compounds, formulations, and their uses, incentivizing innovation while also raising complex legal and ethical questions.

Academic Studies on Patenting Trends in Complex Chemical Compounds

Academic studies on patenting trends in chemistry reveal the increasing volume and complexity of patent filings, particularly for chemical compounds. According to the World Intellectual Property Organization (WIPO), chemical compounds are among the most frequently patented types of inventions. ip.comxlscout.ai The number of new chemical compounds reported in scientific literature and subsequently considered for patenting has seen a significant increase over the years, driven by advancements in synthesis and analysis techniques and growing interest in diverse applications like medicine and materials science. ip.comxlscout.ai

Chemical patents are highly technical documents, often drafted by legal professionals rather than chemists, and can be complex and even ambiguously worded to maximize protection. ip.comxlscout.ai They may list numerous compounds to protect a single invention, making the patent landscape challenging to navigate. ip.comxlscout.ai Research into patent trends often involves analyzing large datasets to identify patterns, key players, and emerging areas of innovation in chemical science. biorxiv.orgacs.org For instance, studies have utilized patent data to understand trends in specific disease areas or to identify potential environmental contaminants. biorxiv.orgacs.org

Legal and Ethical Dimensions of Proprietary Chemical Knowledge

The patenting of chemical knowledge gives rise to significant legal and ethical considerations. One central ethical dilemma is balancing the incentive for innovation provided by patents with the need for public access to essential goods and services, particularly in the context of life-saving medications. dexpatent.compatentpc.com Patents grant exclusive rights, which can impact the affordability and accessibility of chemical products. dexpatent.compatentpc.com

Legal and ethical debates also surround the patenting of naturally derived compounds or those with minor structural modifications. The complexity of chemical structures and formulations, as seen in compounds like those comprising Rheunervol, can lead to intricate legal battles over infringement and freedom-to-operate. ktslaw.comacs.org Best practices for commercializing new chemical products emphasize the importance of understanding the relevant patent landscape globally to avoid potential legal challenges. ktslaw.comacs.org Ethical considerations in patenting also involve ensuring fairness and equity, preventing the potential for large entities to stifle competition and limit knowledge access, especially in developing regions. dexpatent.compatentpc.com Responsible patent policies should consider the broader societal implications and may explore alternative models like open-source licensing in certain situations. dexpatent.compatentpc.com

Sociological and Cultural Studies of Chemical Compound Perception

The way societies perceive chemical compounds is shaped by a complex interplay of historical context, public understanding of science, and the influence of marketing and media.

Public Understanding of Chemical Science in Historical Context

Historically, the public perception of chemical compounds has evolved. While everything is fundamentally composed of chemicals, the term "chemicals" in everyday language often carries negative connotations, frequently associated with toxicity or artificiality. rsc.org This perception is often rooted in a heuristic that favors "natural" over man-made substances, an idea with centuries of cultural embedding. rsc.org

Academic research indicates that while a phenomenon sometimes termed "chemophobia" exists, public perception of chemistry and chemists is often more positive than chemists themselves might believe. rsc.org The perceived distance between the public and the practice of chemistry can be attributed to the inherent complexity and the necessary training involved in handling chemical substances. rsc.org Efforts to combat negative perceptions by solely emphasizing scientific definitions of "chemicals" may be less effective than acknowledging and addressing the public's actual concerns and the connotative meanings they associate with the term. rsc.org Historical studies of chemistry reveal how sensory perception, including taste and smell, played a significant role in the practice and public understanding of chemistry in earlier periods, highlighting a different relationship with chemical substances compared to modern, instrument-reliant practices. libretexts.orgdiva-portal.org

Influence of Marketing on the Perception of Chemical Formulations

Marketing plays a crucial role in shaping public perception of chemical formulations and products containing them. The chemical industry utilizes various advertising strategies to position products and influence buyer behavior. fastercapital.com Brand identity is essential in guiding the perception of a company and its chemical products. fastercapital.com Marketing efforts often focus on highlighting product performance, innovation, customer experience, and organizational visibility to build trust and recognition among buyers, including scientific researchers and industrial consumers. acsmediakit.org

However, marketing can also contribute to shaping perceptions through claims that may not always align with scientific reality. usc.edu The use of appealing fragrances or the highlighting of certain "natural" ingredients, even in formulations primarily composed of synthetic chemicals, can influence consumer choice. usc.edu Transparency about potential risks associated with chemical products and avoiding ambiguous language in advertising are considered important ethical considerations in chemical marketing. fastercapital.com Studies on consumer perception of chemical products indicate that factors like brand recognition and perceived safety significantly influence purchasing decisions. ijhssm.org

Pedagogical Applications of this compound in Chemical Education

Chemical compounds like this compound, with their defined composition and potential applications, can serve as valuable tools in chemical education to illustrate various concepts. While specific curricula featuring this compound were not found, the principles of using such compounds in pedagogy are well-established.

Chemical education research explores effective instructional approaches and teaching techniques across different educational levels. rsc.org Using real-world examples, such as the synthesis or application of specific chemical compounds, can enhance student engagement and provide context for theoretical concepts. york.ac.uk For instance, discussing the components of this compound (e.g., esters, chlorinated hydrocarbons, salicylates, terpenes) can be used to teach functional groups, nomenclature, properties, and reactions in organic chemistry. ontosight.ai

Furthermore, the historical context of compounds like this compound, including their past uses and the development of related patenting or regulatory frameworks, can be integrated into chemistry lessons to provide a broader perspective on the societal relevance of chemistry. Pedagogical approaches that incorporate interdisciplinary aspects, such as the ethical considerations of chemical patents or the societal impact of chemical products, can help students develop a more comprehensive understanding of the field. ejmste.com Problem-solving tasks based on the analysis or potential synthesis of components found in complex mixtures like this compound could also be used to develop students' analytical and reasoning skills. ejmste.com

Compound Names and PubChem CIDs

Compound NamePubChem CID
3-Pyridinecarboxylic acid, propyl ester79113
1,2-Dichloroethane6344
Methyl 2-hydroxybenzoate8121
Exo-1,7,7-trimethylbicyclo(2.2.1)hept-2-yl acetate (B1210297)1540491

Data Tables

While the search results provided general trends in chemical patenting and insights into perception and education, specific quantitative data directly linking to this compound in these contexts was not available. Therefore, a data table specific to this compound across these interdisciplinary areas cannot be generated based on the provided information. However, general trends in chemical patenting can be illustrated as follows:

YearGlobal Patent Filings (Millions)Growth Rate (%)
2021>3.43.6

Note: This table represents a general trend in global patent filings across all fields, with chemical compounds being a significant portion ip.comxlscout.ai. Specific data solely for chemical compounds was not available in a format suitable for a detailed table.

Case Studies for Teaching Historical Chemical Synthesis and Formulation

Examining this compound provides a lens through which to teach the historical aspects of chemical synthesis and formulation. Historically, many medicinal or commercially used compounds were mixtures derived from natural sources or synthesized through less controlled processes compared to modern standards. This compound, identified as a mixture including compounds such as 3-pyridinecarboxylic acid, propyl ester, 1,2-dichloroethane, methyl 2-hydroxybenzoate, and exo-1,7,7-trimethylbicyclo(2.2.1)hept-2-yl acetate, exemplifies the complexity of early chemical products ontosight.ai.

Teaching historical synthesis through this compound could involve exploring the origins and initial methods of producing its individual components. For instance, methyl 2-hydroxybenzoate (methyl salicylate) was historically isolated from wintergreen plants before synthetic routes were developed. Discussing the evolution from isolation to synthesis for such components highlights advancements in organic chemistry and industrial processes. Similarly, the inclusion of compounds like 1,2-dichloroethane, a chlorinated hydrocarbon, can lead to discussions about the historical use of solvents and the development of synthetic pathways involving halogenation reactions ontosight.ai.

Furthermore, this compound's nature as a mixture allows for a case study on historical formulation practices. Early formulations often combined multiple active or inactive ingredients based on empirical observations of their perceived effects. The specific combination of compounds in this compound, reportedly used in applications like insecticides and repellents, or in a cream formulation for massage in cases of muscle and joint discomfort, reflects historical approaches to creating products with desired properties ontosight.aishop-apotheke.comapozona.com. Analyzing these formulations can illustrate the transition from simple mixing and extraction to more sophisticated techniques involving excipients, stabilization, and controlled release, which are central to modern pharmaceutical science.

A historical perspective on this compound's components also touches upon the understanding of chemical structure-activity relationships as they were perceived historically. While modern understanding relies on detailed molecular interactions, earlier chemists and formulators made connections based on observed outcomes. For example, the presence of methyl salicylate (B1505791), known for its counterirritant properties, in a formulation for muscle and joint issues aligns with historical uses of related compounds ontosight.ai. Similarly, camphor (B46023), mentioned in relation to this compound in some contexts, has a long history of use in topical preparations shop-apotheke.comkupdf.netrote-liste.describd.com. Exploring these historical uses and the rationales behind them, even if rudimentary by today's standards, provides valuable context for the development of chemical and pharmaceutical thought.

Teaching historical chemistry synthesis and formulation using this compound as a case study allows students to:

Understand the chemical nature of compounds used historically.

Appreciate the evolution of synthetic methods from natural product isolation to targeted synthesis.

Examine the rationale behind historical multi-component formulations.

Contextualize the development of chemical knowledge and its application in product development.

Illustrative Examples in Pharmaceutical Chemistry Curricula

Within pharmaceutical chemistry curricula, this compound can serve as an illustrative example for several key concepts, particularly concerning the chemistry of mixtures, the properties of its individual components, and the challenges associated with analyzing and standardizing complex formulations.

The fact that this compound is a mixture of distinct chemical entities presents a practical example for teaching the analytical techniques required to identify and quantify components in a complex sample ontosight.ai. This can lead into laboratory exercises involving techniques such as gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) to separate and identify the various compounds present, such as 3-pyridinecarboxylic acid, propyl ester, 1,2-dichloroethane, methyl 2-hydroxybenzoate, and exo-1,7,7-trimethylbicyclo(2.2.1)hept-2-yl acetate ontosight.ai. Such exercises reinforce understanding of chromatographic principles and the application of spectroscopic methods in pharmaceutical analysis.

Furthermore, the individual components of this compound offer specific chemical structures to study within the context of pharmaceutical chemistry. For example, methyl 2-hydroxybenzoate (methyl salicylate) is an ester, providing an opportunity to discuss ester synthesis, hydrolysis, and the chemical properties relevant to its use ontosight.ai. Exo-1,7,7-trimethylbicyclo(2.2.1)hept-2-yl acetate is a camphor derivative, allowing for the exploration of the chemistry of bicyclic monoterpenes and their acetates ontosight.ainih.gov. Discussing the synthesis and reactions of these specific compound types reinforces fundamental organic chemistry principles relevant to drug molecules and excipients.

Considering this compound in a pharmaceutical chemistry context also allows for discussion on the concept of formulation stability and compatibility of components within a mixture. The interaction between different chemical species in a formulation can affect its shelf life, efficacy, and physical properties. While specific stability data for this compound are not detailed in the provided search results, its composition as a mixture of esters, a chlorinated hydrocarbon, and other organic compounds suggests potential areas for chemical interaction over time, such as transesterification or degradation pathways ontosight.ai. This provides a basis for teaching about pre-formulation studies and stability testing in drug development.

Moreover, this compound's reported historical uses, such as in topical applications, can introduce discussions on the chemistry of percutaneous absorption and the role of formulation in drug delivery shop-apotheke.comapozona.com. The physical and chemical properties of the components, as well as the excipients in a cream or ointment base (like those mentioned for this compound M Creme, including 2-Propanol, Propylene glycol, Isopropyl myristate, etc.), influence how the active compounds are released from the formulation and absorbed through the skin shop-apotheke.com. This provides a practical example for teaching the principles of physical pharmaceutics and biopharmaceutics.

Using this compound as an illustrative example in pharmaceutical chemistry curricula can help students:

Learn analytical techniques for characterizing chemical mixtures.

Study the specific chemistry of esters, terpenes, and other relevant functional groups.

Understand challenges related to formulation stability and compatibility.

Explore the relationship between chemical properties, formulation, and potential delivery mechanisms.

Future Directions for Fundamental Chemical Research on Analogous Compounds

Theoretical Exploration of Novel Chemical Synthesis Pathways

The synthesis of complex organic molecules, including those analogous to natural products or historically relevant compounds like camphor (B46023) or methyl salicylate (B1505791), remains a core challenge in organic chemistry. wikipedia.orgumich.edu Theoretical exploration, particularly through computational methods, offers powerful avenues for designing efficient and novel synthesis pathways for these analogous structures.

Data tables in this area might present:

Predicted Reaction Yields: Table showing computationally predicted yields for different synthetic steps towards a target analogue.

Retrosynthetic Routes: Table outlining various possible synthetic routes identified computationally for a specific analogous compound, detailing intermediates and reagents.

Molecular Descriptors: Table listing computationally derived molecular descriptors (e.g., predicted solubility, lipophilicity, electronic properties) for a series of designed analogues.

Applying green chemistry principles to the synthesis of compounds analogous to those found in historical formulations addresses environmental concerns associated with traditional chemical manufacturing. This involves designing synthetic routes that minimize or eliminate the use and generation of hazardous substances. Strategies include the use of eco-friendly solvents like water or ethanol, maximizing atom economy to reduce waste, and employing catalysts to enhance selectivity and efficiency. Research can focus on developing greener synthetic routes for camphor derivatives, methyl salicylate analogues, or nicotinic acid esters, potentially utilizing biocatalysis or flow chemistry for more sustainable production.

Data tables relevant to this subsection could illustrate:

Solvent Comparison: Table comparing the environmental impact scores of different solvents that could be used in the synthesis of an analogue.

Atom Economy Calculations: Table showing the atom economy percentage for various synthetic routes, highlighting greener alternatives.

Waste Reduction Metrics: Table detailing predicted waste generated per unit of product for different synthetic methodologies.

Advancements in Non-Invasive Analytical Techniques for Surface-Applied Compounds

Analyzing the distribution and chemical state of compounds applied to surfaces is crucial, both in understanding the behavior of historical formulations and in developing new topical applications. Advancements in non-invasive analytical techniques offer the ability to characterize these compounds without altering the sample.

Spectroscopic imaging techniques, such as FT-IR, Raman, and Near-Infrared (NIR) spectroscopic imaging, provide powerful tools to visualize the spatial distribution of different chemicals on a surface. These techniques can generate "chemical images" that map the location and concentration of specific components within a mixture or formulation applied to a substrate. For compounds like methyl salicylate or camphor applied topically, spectroscopic imaging can reveal how the compounds penetrate or spread on a surface over time. Combining spectroscopic imaging with chemometrics can enhance the analysis of complex samples, providing both global and local information about compound distribution.

Data tables in this area might include:

Spatial Distribution Data: Table showing the relative concentration of a compound analogue at different points across a surface as determined by spectroscopic imaging.

Penetration Depth: Table illustrating the measured penetration depth of a surface-applied compound into a substrate over a defined period using spectroscopic techniques.

Component Mapping: Table listing the identified chemical components on a surface and their corresponding spatial correlation based on spectroscopic imaging data.

In situ analytical methods allow for the characterization of chemical processes and states as they occur, without the need for sampling or sample preparation. For surface-applied compounds, in situ techniques can provide real-time information on phenomena such as evaporation, degradation, or interaction with the surface or environment. Near-infrared chemical imaging has been used in situ to monitor blending processes in pharmaceutical powders, demonstrating its utility for non-invasive, inline analysis. Developing in situ methodologies for characterizing the behavior of analogous compounds on skin or other relevant surfaces could provide valuable insights into their physical and chemical stability and interaction mechanisms.

Relevant data tables could present:

Real-time Concentration Monitoring: Table showing the concentration of a volatile analogue on a surface over time using in situ spectroscopic analysis.

Chemical Transformation Tracking: Table detailing the appearance or disappearance of specific chemical species on a surface during a reaction or degradation process monitored in situ.

Interaction Analysis: Table summarizing the observed interactions between a compound and a surface material based on in situ spectroscopic shifts or changes.

Cross-Disciplinary Research Synergies in Chemical and Historical Sciences

The study of historical chemical formulations like Rheunervol naturally lends itself to cross-disciplinary research between chemical and historical sciences. Chemists can apply advanced analytical techniques to historical samples to understand their precise composition, identify degradation products, and gain insights into historical chemical practices. This chemical information can inform historical narratives and conservation efforts. Conversely, historical context can guide chemical research by highlighting compounds or formulations that were considered effective in the past, prompting investigation into their mechanisms of action or the synthesis of improved analogues. This synergy fosters a deeper understanding of both the historical context of chemistry and the potential of chemical structures.

Data tables in this cross-disciplinary area might include:

Compositional Analysis of Historical Samples: Table listing the chemical components identified in historical samples of a formulation using modern analytical techniques.

Degradation Product Identification: Table detailing the degradation products found in aged samples and their potential formation pathways.

Historical Formulation Variations: Table comparing the chemical composition of different historical versions or batches of a formulation.

Integration of Archival Research with Chemical Analysis

Future fundamental chemical research on compounds analogous to those found in this compound can significantly benefit from the integration of archival research and modern chemical analysis. Historical archives, including pharmaceutical company records, pharmacist logs, regulatory documents, and scientific correspondence, often contain invaluable, albeit sometimes obscure, information regarding the composition, synthesis, and intended applications of historical chemical substances and formulations unife.itwustl.eduwisc.edukansascity.eduoclc.org. These records can provide clues about the chemical landscape in which compounds like those in this compound were developed and used, potentially highlighting related or analogous structures that were also explored.

Chemical analysis of surviving historical samples of this compound or formulations containing its components, often preserved in museum collections or historical pharmacy archives, can complement archival findings wustl.eduresearchgate.net. Techniques such as gas chromatography-mass spectrometry (GC-MS), liquid chromatography-mass spectrometry (LC-MS), and nuclear magnetic resonance (NMR) spectroscopy can be employed to determine the precise chemical composition of these historical samples, identify impurities, and assess degradation products researchgate.netsolubilityofthings.comacs.org. This analytical data can then be correlated with information extracted from archival sources, such as listed ingredients, manufacturing processes, or reported physical properties.

For instance, archival records might list a specific ratio of components in a historical this compound formulation, while chemical analysis of a surviving sample could reveal variations from this ratio, the presence of unlisted excipients, or the formation of degradation products over time. This integrated approach allows researchers to verify historical documentation, understand the practical realities of historical chemical manufacturing and formulation, and gain insights into the stability and reactivity of the compounds under historical storage conditions.

Furthermore, by examining archival descriptions of the desired properties or effects of this compound or analogous historical preparations, researchers can use chemical analysis to investigate which specific components or combinations of components might have been responsible for those properties. This can inform studies on structure-property relationships for historical chemical scaffolds.

Challenges in this area include the potential degradation of historical samples, the presence of complex mixtures, and the limited availability of well-preserved specimens wustl.eduresearchgate.net. However, advancements in analytical sensitivity and non-destructive techniques are increasingly enabling the analysis of even small or fragile historical artifacts.

Integrating archival research with chemical analysis provides a robust methodology for fundamental chemical research into historical compounds analogous to this compound's constituents. It allows for the validation of historical chemical information, the characterization of historical formulations, and a deeper understanding of the chemical properties and transformations of these substances over time.

Big Data Approaches in Historical Pharmaceutical Chemistry

The application of big data approaches represents another significant future direction for fundamental chemical research on compounds analogous to this compound within historical pharmaceutical chemistry. Big data in this context encompasses vast digital repositories of chemical structures, historical patent data, digitized scientific literature, historical chemical catalogues, and digitized archival collections wisc.edunih.govhashstudioz.comdrugpatentwatch.com.

Analyzing these large datasets using computational tools, such as text mining, cheminformatics, and machine learning algorithms, can reveal patterns and connections that are not apparent through traditional manual review nih.govhashstudioz.comdrugpatentwatch.compfizer.comtoptal.com. For example, text mining of historical scientific literature and patents can identify mentions of this compound's components and structurally analogous compounds, tracing their appearance, reported syntheses, and proposed applications across different periods and geographical locations.

Cheminformatics techniques can be used to systematically search and analyze large databases of historical and modern chemical structures to identify compounds analogous to 3-pyridinecarboxylic acid, propyl ester, methyl 2-hydroxybenzoate, or the camphor-related structure found in this compound ontosight.ai. By analyzing the frequency and context in which these analogous structures appear in historical data, researchers can identify trends in chemical research and development, understand which structural motifs were of particular interest historically, and potentially uncover forgotten compounds with interesting chemical properties.

Big data approaches can also facilitate the creation of predictive models based on historical chemical data. By correlating structural information of historical compounds with documented properties (where available in digitized records), machine learning algorithms could potentially predict the properties of previously uncharacterized historical compounds or guide the synthesis of new analogues with desired characteristics. hashstudioz.compfizer.comtoptal.com

Furthermore, analyzing large datasets of historical chemical reaction information, potentially extracted from digitized laboratory notebooks or patent databases, could provide insights into the synthetic methodologies prevalent during the time this compound and its components were in use. This can inform modern synthetic chemistry by highlighting historical reactions or synthetic routes that could be revisited or optimized. acs.orgnih.gov

Challenges in applying big data to historical pharmaceutical chemistry include the heterogeneity and variable quality of historical data, the need for sophisticated algorithms to process unstructured text and image data (e.g., scanned chemical diagrams), and the ethical considerations related to digitizing and sharing historical information hashstudioz.com. However, ongoing efforts in digitization and the development of more advanced data analysis tools are making these approaches increasingly feasible.

Q & A

Basic Research Questions

Q. How to formulate a scientifically rigorous research question for studying Rheunervol?

  • Methodological Steps :

Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to ensure alignment with academic goals .

Narrow the scope to avoid ambiguity (e.g., "How does this compound’s molecular structure influence its interaction with [specific biological targets]?" vs. a broad inquiry about "effects") .

Validate feasibility by reviewing existing literature and available analytical tools (e.g., spectroscopy, chromatography) .

  • Example Table :

CriteriaApplication to this compound Research
Feasible Access to NMR for structural analysis confirmed.
Novel Targets understudied kinase pathways.
Ethical Excludes animal testing in preliminary phases.

Q. What experimental design principles apply to this compound’s physicochemical characterization?

  • Methodological Steps :

Define variables (e.g., temperature, solvent polarity) and controls (e.g., inert analogs) .

Use replicate sampling to minimize batch variability in synthesis .

Incorporate blinding in assays to reduce observer bias .

  • Example Workflow :

     Synthesis → Purification (HPLC) → Structural Validation (X-ray crystallography) → Functional Assays (in vitro kinase inhibition)  

Reference: Standardized protocols for compound characterization .

Q. What are best practices for collecting and organizing this compound-related data?

  • Methodological Steps :

Use structured databases (e.g., LabArchives) for raw spectral data and chromatograms .

Implement metadata tagging (e.g., reaction conditions, purity thresholds) .

Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing .

Advanced Research Questions

Q. How to resolve contradictions in this compound’s reported bioactivity across studies?

  • Methodological Steps :

Conduct meta-analysis to identify confounding variables (e.g., cell line differences, dosage ranges) .

Validate findings via orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) .

Apply statistical models (e.g., ANOVA with post-hoc tests) to isolate significant factors .

  • Example Contradiction Analysis :

StudyBioactivity (IC50)Cell LineMethodology
A12 nMHEK293Fluorescence
B45 nMHeLaRadioassay
Recommendation: Re-test under unified conditions .

Q. How to integrate multidisciplinary data (e.g., computational modeling + wet-lab experiments) in this compound research?

  • Methodological Steps :

Use docking simulations (AutoDock Vina) to predict binding modes, followed by experimental validation via mutagenesis .

Cross-validate computational predictions with empirical data (e.g., MD simulations vs. thermodynamic measurements) .

Leverage tools like ResearchFlow for collaborative analysis of multi-format data (spectra, models, assays) .

Q. How to ensure validity and reproducibility of this compound’s mechanistic studies?

  • Methodological Steps :

Adopt pre-registration for experimental protocols to reduce publication bias .

Share raw data and code repositories (e.g., GitHub) for independent verification .

Use intra-lab replication with blinded analysts to confirm results .

  • Validity Checklist :

  • Participant validation (e.g., peer review of spectral interpretations) .
  • Consistency across methodological replicates (e.g., ≥3 independent syntheses) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.